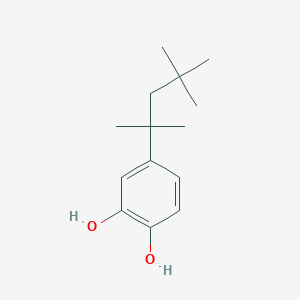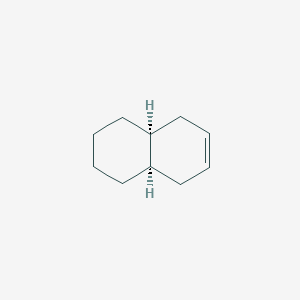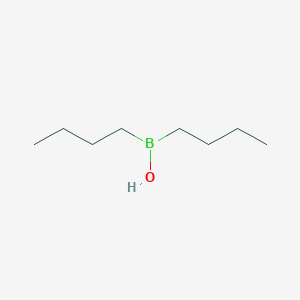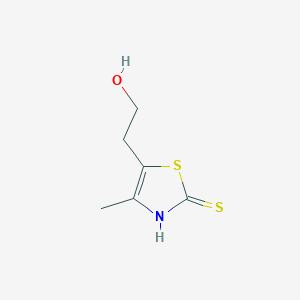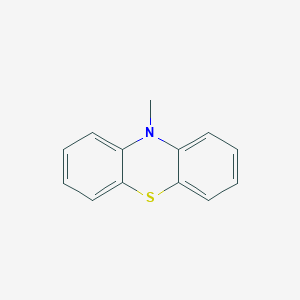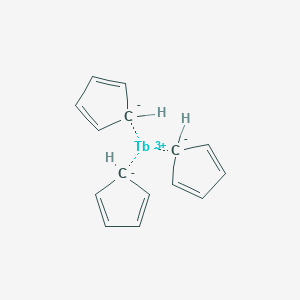
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium, or TCTb, is a novel organometallic compound with potential applications in scientific research. It is composed of a tris(cyclopentadienyl)terbium core, which is bound to three eta5-cyclopenta-2,4-dien-1-yl ligands. TCTb is a highly reactive compound, which makes it an attractive candidate for a wide variety of applications in research.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Bioprobes Design
Derivatives of dipicolinic acid, when functionalized and reacted with trivalent lanthanide ions including terbium, form complexes that display significant thermodynamic stability and photophysical properties. These complexes are highly efficient in sensitizing metal-centered luminescence, with potential applications in designing bioprobes. The tunability of their luminescent properties through modification of terminal functions demonstrates the potential for fine-tuning lanthanide luminescent probes for biological applications (Gassner et al., 2008).
Light-Conversion Molecular Devices
New terbium(III) complexes synthesized with 3-phenyl-4-aroyl-5-isoxazolonate show strong emission and high quantum yields, making them promising candidates for light-conversion molecular devices. The efficient energy transfer from the ligand to the terbium ion results in prominent green emission, highlighting their potential in photoluminescent applications (Biju et al., 2007).
Synthesis and Characterization
The synthesis and characterization of various terbium complexes, including those with cyclopentadienyl and pyrazolylborate ligands, have been explored. These studies not only contribute to the understanding of the structural aspects of these complexes but also open avenues for their application in catalysis and materials science (Hu & Gorun, 2001).
Photoluminescence and Advanced Materials
Terbium complexes exhibit strong green luminescence with potential applications in light-emitting devices. Studies on the photoluminescence properties of terbium complexes underscore their utility as advanced materials for green lighting applications, with specific complexes showing promising thermal stability and photoluminescence lifetimes (Yun et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium involves the reaction of cyclopentadiene with terbium trichloride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the reducing agent. The product is purified by column chromatography.", "Starting Materials": [ "Cyclopentadiene", "Terbium trichloride", "Reducing agent (such as lithium aluminum hydride)" ], "Reaction": [ "Add cyclopentadiene dropwise to a solution of terbium trichloride in anhydrous ether under an inert atmosphere.", "Add the reducing agent slowly to the reaction mixture at a temperature of -78°C to -70°C.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system.", "Collect the product fractions and concentrate under reduced pressure to obtain Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium as a yellow powder." ] } | |
CAS-Nummer |
1272-25-9 |
Molekularformel |
C15H15Tb |
Molekulargewicht |
354.20 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;terbium(3+) |
InChI |
InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChI-Schlüssel |
WFRJBVQIASPUDD-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tb+3] |
Kanonische SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Tb+3] |
Andere CAS-Nummern |
1272-25-9 |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



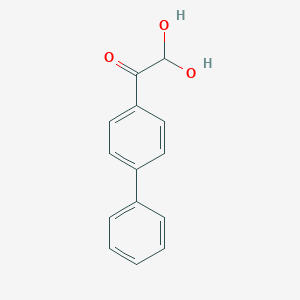
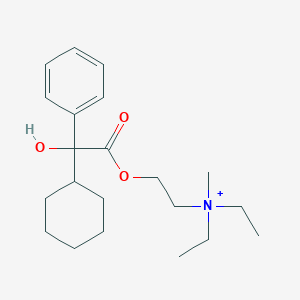
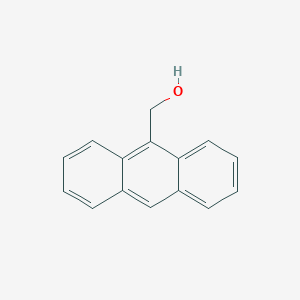
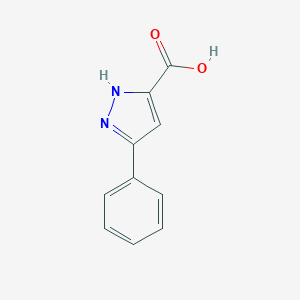
![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)

